2-Bromo-1-(2,4,5-trimethylphenyl)ethanone
Overview
Description
2-Bromo-1-(2,4,5-trimethylphenyl)ethanone is a chemical compound with the molecular formula C11H14O . It is also known by other names such as Acetophenone, 2’,4’,5’-trimethyl-; 2’,4’,5’-Trimethylacetophenone; 1- (2,4,5-Trimethylphenyl)-ethanone; 2,4,5-Trimethyl-acetophenone; 1- (2,4,5-trimethylphenyl)ethan-1-one .
Molecular Structure Analysis
The molecular structure of this compound consists of a bromine atom attached to the second carbon of an ethanone group. The ethanone group is further attached to a phenyl ring, which has three methyl groups at the 2nd, 4th, and 5th positions .Scientific Research Applications
Synthesis of Chalcone Analogues
2-Bromo-1-(2,4,5-trimethylphenyl)ethanone has been utilized in the synthesis of α,β-unsaturated ketones, serving as chalcone analogues. This process involves an electron-transfer chain reaction with 2-nitropropane anion and α-bromoketones derived from nitrobenzene and nitrothiophene. The reaction forms alpha, beta-unsaturated ketones via a SRN1 mechanism, suggesting its utility in synthesizing a variety of chalcone analogues (Curti, Gellis, & Vanelle, 2007).
Chemical Protective Group
The compound has also been synthesized through a halogen-exchange reaction and further tested for its properties as a chemical protective group. However, the study found no photolytic phenomena in either H-donated solvent (MeOH) or nonpolar solvent (Benzene), suggesting its stability under these conditions (Li Hong-xia, 2007).
Hydrogen-bonding Patterns
Exploration of hydrogen-bonding patterns in related structures, such as enaminones with bromophenyl groups, has shown interesting intra- and intermolecular hydrogen bonding, leading to the formation of six-membered hydrogen-bonded rings and centrosymmetric dimers. These structures are further stabilized by weak C-H...Br interactions, Br...O, C-H...π, and C-H...O interactions (Balderson, Fernandes, Michael, & Perry, 2007).
Applications in Organic Synthesis
Facilitating Heterocyclic Thio Derivatives
The compound has been employed in the environmentally benign synthesis of 1-(2,3,4-trimethoxyphenyl)-2-substituted heterocyclic thio ethanone derivatives. This synthesis was mediated by indium in water, yielding high product yields and moderate antifungal activity, indicating its potential in pharmaceutical synthesis (Yang, Song, Zhang, Hu, Jin, & Liu, 2004).
Preparation of α-Bromo Chalcone Derivatives
It has been used for preparing α-Bromo chalcone derivatives containing 2-thiene rings, showcasing its versatility in organic synthesis. The process involved condensation followed by bromination and selective dehydrobromination, resulting in good yields (Budak & Ceylan, 2009).
One-Pot Synthesis of Iminolactones
A novel three-component condensation reaction involving this compound has been reported to efficiently synthesize fully substituted iminolactones in high yields. This one-pot reaction adds to the compound's utility in complex organic synthesis processes (Shaabani, Soleimani, & Sarvary, 2008).
Properties
IUPAC Name |
2-bromo-1-(2,4,5-trimethylphenyl)ethanone | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13BrO/c1-7-4-9(3)10(5-8(7)2)11(13)6-12/h4-5H,6H2,1-3H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LFQSLAQRWRZCLW-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1C)C(=O)CBr)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13BrO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
241.12 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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